Isopropyl 5-Hydroxy-2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
Description
Isopropyl 5-Hydroxy-2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS: 1360462-97-0) is a tetrahydropyridine derivative with the molecular formula C₁₆H₁₈N₂O₆ and a molecular weight of 334.32 g/mol. Key predicted physicochemical properties include a boiling point of 556.2±50.0 °C, density of 1.325±0.06 g/cm³, and pKa of 11.96±0.70 . The compound features a 3-nitrophenyl substituent at position 4, a hydroxyl group at position 5, and an isopropyl ester at position 3, contributing to its unique electronic and steric profile. It is identified as an impurity in the synthesis of azelnidipine, a calcium channel blocker, highlighting its relevance in pharmaceutical quality control .
Properties
Molecular Formula |
C16H18N2O6 |
|---|---|
Molecular Weight |
334.32 g/mol |
IUPAC Name |
propan-2-yl 3-hydroxy-6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
InChI |
InChI=1S/C16H18N2O6/c1-8(2)24-16(21)12-9(3)17-15(20)14(19)13(12)10-5-4-6-11(7-10)18(22)23/h4-8,13-14,19H,1-3H3,(H,17,20) |
InChI Key |
NFPSPVMUOQRRHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(C(=O)N1)O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C |
Origin of Product |
United States |
Biological Activity
Isopropyl 5-Hydroxy-2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS Number: 1360462-97-0) is a complex organic compound with potential biological activity due to its unique structural features. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 334.32 g/mol. Its structure includes a tetrahydropyridine ring and a nitrophenyl group, contributing to its chemical reactivity and biological activity .
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O6 |
| Molecular Weight | 334.32 g/mol |
| Boiling Point | 556.2 ± 50.0 °C (Predicted) |
| Density | 1.325 ± 0.06 g/cm³ (Predicted) |
| pKa | 11.96 ± 0.70 (Predicted) |
Preliminary studies suggest that this compound interacts with various biological macromolecules such as proteins and nucleic acids. The compound shows potential binding interactions with enzymes involved in metabolic pathways, which could elucidate its pharmacological profile .
Biological Activities
The compound has been investigated for several biological activities:
1. Antioxidant Activity:
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl and nitro groups in the structure may enhance its ability to scavenge free radicals .
2. Antimicrobial Activity:
Studies have shown that related compounds possess antimicrobial properties against various bacterial strains. The nitrophenyl group may play a crucial role in this activity by disrupting bacterial cell walls or interfering with metabolic processes .
3. Anticancer Potential:
this compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary findings suggest it may induce apoptosis in cancer cells through mechanisms involving caspase activation .
Case Studies
Case Study 1: Anticancer Activity Assessment
In vitro studies were conducted on human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). The compound demonstrated dose-dependent cytotoxicity with IC50 values comparable to established chemotherapeutics. Flow cytometry analysis indicated that the compound triggers apoptosis via caspase pathways .
Case Study 2: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of Isopropyl 5-Hydroxy-2-methyl-4-(3-nitrophenyl)-6-oxo derivatives against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent .
Comparison with Similar Compounds
Key Structural Differences :
- Ester Group: The isopropyl ester (vs.
- Hydroxyl Group : The 5-hydroxyl group enables intramolecular hydrogen bonding with the 6-oxo moiety, stabilizing the tetrahydropyridine ring conformation .
Physicochemical and Crystallographic Comparisons
Hydrogen Bonding Patterns
The hydroxyl (5-OH) and carbonyl (6-O) groups in the target compound likely form O–H···O hydrogen bonds, creating dimeric or chain motifs in the crystal lattice. This contrasts with non-hydroxylated analogues (e.g., methyl 4-oxo-1,4-dihydropyridine-3-carboxylates), which exhibit weaker C–H···O interactions .
Ring Puckering and Conformation
The tetrahydropyridine ring may adopt a puckered conformation due to steric effects from the 3-nitrophenyl and isopropyl groups. Cremer-Pople puckering parameters (e.g., amplitude q and phase angle φ) could quantify this distortion, as demonstrated in studies of similar heterocycles .
Crystallographic Tools for Analysis
Preparation Methods
Esterification of Carboxylic Acid Precursor
A key intermediate is 2-Methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid (PubChem CID: 12104360). Conversion to the isopropyl ester proceeds via:
- Activation of the carboxylic acid using thionyl chloride (SOCl₂) or 1,1'-carbonyldiimidazole (CDI).
- Nucleophilic acyl substitution with isopropyl alcohol under reflux conditions.
- Purification via column chromatography or recrystallization.
Reaction Scheme:
$$
\text{Carboxylic Acid} + \text{SOCl}_2 \rightarrow \text{Acid Chloride} \xrightarrow{\text{Isopropyl OH}} \text{Isopropyl Ester}
$$
This method yields moderate to high purity but requires careful control of reaction conditions to avoid hydrolysis.
Multi-Component Cyclocondensation
Analogous to methods for related tetrahydropyridines, the core structure can be assembled via:
- Knorr-type cyclization of β-ketoesters (e.g., ethyl acetoacetate), 3-nitrobenzaldehyde, and ammonium acetate.
- Selective oxidation at the 5-position to introduce the hydroxyl group.
- Esterification with isopropyl alcohol.
- Michael addition of the aldehyde to the β-ketoester.
- Cyclization under acidic or basic conditions.
- Hydroxyl group introduction via controlled oxidation (e.g., H₂O₂/Fe³⁺).
Optimization Strategies
Critical parameters for improving yield and selectivity include:
| Parameter | Optimal Conditions | Impact on Synthesis |
|---|---|---|
| Catalyst | p-Toluenesulfonic acid (PTSA) | Accelerates cyclization |
| Solvent | Ethanol or toluene | Balances solubility and reactivity |
| Temperature | 80–100°C | Ensures complete esterification |
Analytical Characterization
Post-synthesis verification employs:
- NMR Spectroscopy : Confirms ester formation (δ 1.2–1.4 ppm for isopropyl CH₃).
- IR Spectroscopy : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (lactam C=O).
- Mass Spectrometry : Molecular ion peak at m/z 334.32.
Comparative Analysis with Analogues
Structural modifications significantly alter properties:
The isopropyl group enhances lipophilicity, improving membrane permeability compared to analogues.
Applications in Drug Development
While direct pharmacological data for this compound are limited, structurally related tetrahydropyridines exhibit:
- Kinase inhibition (e.g., Abelson-family kinases).
- Anti-inflammatory activity via COX-2 suppression.
Q & A
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| H NMR | δ 1.3 (isopropyl CH), δ 5.4 (C5-OH) | |
| C NMR | δ 172.1 (C=O), δ 148.2 (nitro aromatic C) | |
| IR | 1705 cm (ester C=O), 1523 cm (NO) |
Q. Table 2. Synthetic Yield Optimization
| Condition | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Mo(CO), 24h | 72 | 88 | Baseline conditions |
| Mo(CO), 48h | 85 | 92 | Extended time for nitro groups |
| TBS-protected intermediate | 91 | 95 | Reduced side reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
